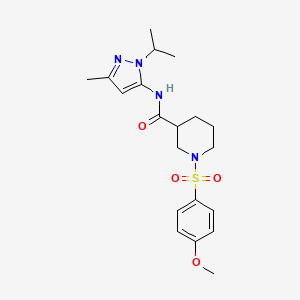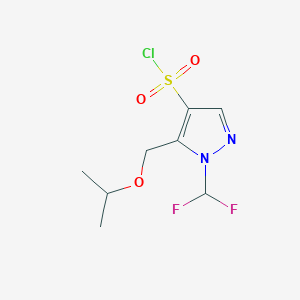
4-Azido-1-bromo-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azido-1-bromo-2-fluorobenzene is a derivative of benzene, with a bromine atom and a fluorine atom . It is an aromatic azide generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .
Synthesis Analysis
The synthesis of this compound involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom, a fluorine atom, and an azide group attached to it .Chemical Reactions Analysis
This compound is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Aplicaciones Científicas De Investigación
Synthesis of New Triazole Derivatives
4-Azido-1-bromo-2-fluorobenzene serves as a precursor in the synthesis of new 1,2,3-triazole derivatives of uracil and thymine, showcasing its utility in the development of compounds with potential inhibitory activity against acidic corrosion of steels. This application demonstrates the chemical's role in creating materials that could extend the lifespan of steel structures by protecting them from corrosion (Negrón-Silva et al., 2013).
Development of Photoactive Cross-linking Reagents
The compound is also instrumental in the field of polymer chemistry, where it is used in the synthesis of new photoactive cross-linking reagents. These reagents are essential for creating polymers with enhanced mechanical properties, indicating the chemical's significant impact on material science and engineering (Chapyshev & Chernyak, 2013).
Magnetic Properties and Structural Tuning in Coordination Polymers
Explorations into coordination polymers using this compound have revealed its importance in fine-tuning the structure and magnetic properties of such materials. Research involving azido-copper coordination polymers exemplifies how subtle modifications in ligands can lead to significant variations in magnetic behaviors, showcasing the compound's role in advancing magnetic material science (Liu et al., 2017).
Catalytic Enantioselective Synthesis
In organic synthesis, this compound is utilized in the catalytic enantioselective synthesis of chiral α-azido and α-amino ketones. This application highlights its significance in producing enantiomerically pure compounds, which are crucial for the pharmaceutical industry and for the synthesis of bioactive molecules (da Silva Gomes & Corey, 2019).
Enhancing Lithium-ion Battery Performance
The compound has been studied as a novel bi-functional electrolyte additive for lithium-ion batteries. It shows potential in improving the safety and performance of these batteries, underscoring the chemical's relevance in addressing energy storage challenges (Zhang Qian-y, 2014).
Safety and Hazards
4-Azido-1-bromo-2-fluorobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Propiedades
IUPAC Name |
4-azido-1-bromo-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQFFTWQOVFGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2767513.png)



![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2767519.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2767520.png)
![4-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2767523.png)

![N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2767526.png)


![4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2767532.png)